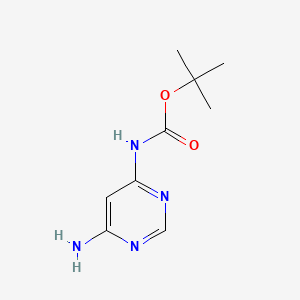

tert-Butyl (6-aminopyrimidin-4-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

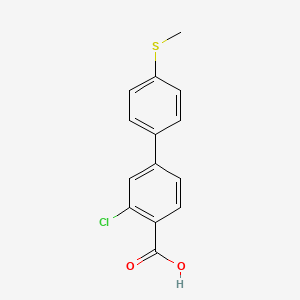

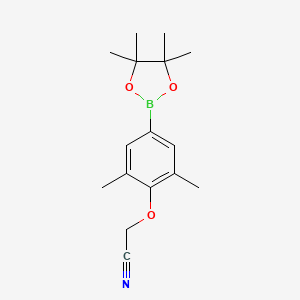

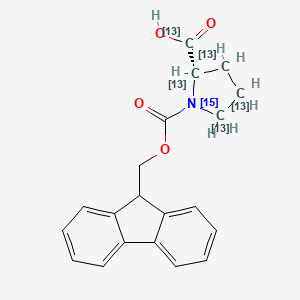

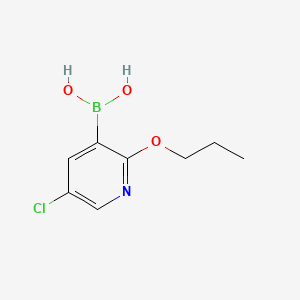

“tert-Butyl (6-aminopyrimidin-4-yl)carbamate” is a chemical compound with the molecular formula C9H14N4O2 . It has an average mass of 210.233 Da .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through amination (carboxylation) or rearrangement . The reaction of di-tert-butyl dicarbonate or a chloroformate and sodium azide with an aromatic carboxylic acid produces the corresponding acyl azide. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aromatic) and 1 Pyrimidine .科学的研究の応用

Synthetic Pathways and Molecular Design

A series of 2-aminopyrimidines, including tert-butyl (6-aminopyrimidin-4-yl)carbamate derivatives, have been explored for their potential as ligands for the histamine H4 receptor. These compounds, through systematic modifications, have shown significant in vitro potency and activity as anti-inflammatory agents in animal models, suggesting a promising avenue for the development of new therapeutic agents targeting pain and inflammation (Altenbach et al., 2008).

Chemical Synthesis and Optimization

Research into the synthetic routes of imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine has led to the development of novel synthetic pathways involving this compound. These pathways have been optimized to enhance yields and efficiency, demonstrating the chemical versatility and utility of this compound in the synthesis of complex heterocyclic structures (Bakke et al., 2003).

Photoredox-Catalyzed Cascade Reactions

A photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established a new pathway for assembling 3-aminochromones under mild conditions. This method significantly broadens the applicability of photocatalyzed protocols in constructing diverse amino pyrimidines, showcasing the compound's role in facilitating innovative synthetic strategies (Wang et al., 2022).

Crystal Structure Analysis

In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its derivatives have contributed to understanding the structural basis of molecular interactions. Studies on these compounds reveal how molecules are linked via hydrogen and halogen bonds, providing insights into the design of materials and molecular assemblies with specific properties (Baillargeon et al., 2017).

Intermediates for Biologically Active Compounds

The synthesis and optimization of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrate the importance of this compound derivatives as intermediates in producing biologically active compounds. Such research underscores the compound's role in developing new drugs, highlighting its potential in medicinal chemistry (Zhao et al., 2017).

特性

IUPAC Name |

tert-butyl N-(6-aminopyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-4-6(10)11-5-12-7/h4-5H,1-3H3,(H3,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHIIDRUXBVFCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)